molecular formula C5H13NO3 B1311808 Tetramethylammonium bicarbonate CAS No. 58345-96-3

Tetramethylammonium bicarbonate

Cat. No.: B1311808
CAS No.: 58345-96-3
M. Wt: 135.16 g/mol
InChI Key: VFHDWENBWYCAIB-UHFFFAOYSA-M
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Description

Tetramethylammonium bicarbonate is an organic compound with the chemical formula

C5H13NO3C_5H_{13}NO_3C5​H13​NO3​

. It is a quaternary ammonium salt that appears as a colorless crystalline solid and is highly soluble in water and organic solvents. This compound is known for its weak acidity and is commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium bicarbonate can be synthesized through the reaction of tetramethylammonium hydroxide with carbon dioxide. The reaction typically occurs in an aqueous solution under controlled temperature and pressure conditions:

(CH3)4NOH+CO2(CH3)4N(HCO3)(CH_3)_4NOH + CO_2 \rightarrow (CH_3)_4N(HCO_3) (CH3​)4​NOH+CO2​→(CH3​)4​N(HCO3​)

Industrial Production Methods: In industrial settings, this compound is often produced by reacting tetramethylammonium hydroxide with carbon dioxide in large-scale reactors. The process involves maintaining a specific temperature and pressure to ensure the efficient formation of the bicarbonate salt. The product is then purified through crystallization and filtration techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to its stable structure.

    Reduction: It is generally resistant to reduction under standard conditions.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the bicarbonate ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize this compound under specific conditions.

    Nucleophiles: Common nucleophiles such as halides and hydroxides can react with this compound in substitution reactions.

Major Products Formed:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide can produce tetramethylammonium halide and carbon dioxide.

Scientific Research Applications

Tetramethylammonium bicarbonate has a wide range of applications in scientific research:

    Chemistry: It is used as a methylating agent in organic synthesis and as a reagent in various chemical reactions.

    Biology: In biological research, it serves as a buffer and a reagent for the preparation of biological samples.

    Medicine: It is explored for its potential use in drug formulation and delivery systems.

    Industry: The compound is utilized in the semiconductor industry as a developer in photolithography processes and as a catalyst in various industrial reactions.

Comparison with Similar Compounds

    Tetramethylammonium Hydroxide: Similar in structure but differs in its basicity and reactivity.

    Tetramethylammonium Chloride: Another quaternary ammonium salt, used primarily in different types of chemical reactions.

    Tetraethylammonium Bicarbonate: Similar in function but with ethyl groups instead of methyl groups, affecting its solubility and reactivity.

Uniqueness: Tetramethylammonium bicarbonate is unique due to its specific combination of weak acidity and high solubility, making it particularly useful in applications requiring precise pH control and methylation capabilities.

Properties

IUPAC Name

hydrogen carbonate;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDWENBWYCAIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890898
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

58345-96-3
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58345-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058345963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

108.0 g of tetramethylammonium monomethylcarbonate, 72.0 g of water and 32.0 g of methanol were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 98.5 mol %.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

604 g of dimethyl carbonate, 394 g of trimethylamine, 300 g of water and 500 g of methanol were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 90.3 mol % (based on trimethylamine).
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

88.5 g of tetramethylammonium isopropylcarbonate and 45.0 g of water were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature reached 120° C., the reaction was continued for 3 hours at 120° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 95.0 mol %.
Name
tetramethylammonium isopropylcarbonate
Quantity
88.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

604 g of dimethyl carbonate, 394 g of trimethylamine and 250 g of water were introduced in a 3,000-milliliter Tefron-lined reactor and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 6 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 90.1 mol % (based on trimethylamine).
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

108.0 g of tetramethylammonium monomethylcarbonate and 72.0 g of water were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 96.7 mol %.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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